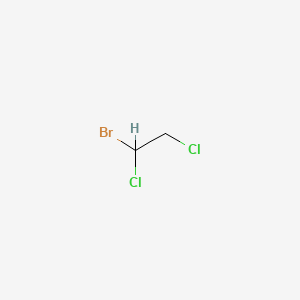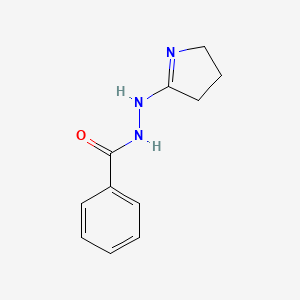![molecular formula C30H26O5 B14446503 10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one CAS No. 76438-44-3](/img/structure/B14446503.png)
10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one is a chemical compound known for its unique structure and properties It is an anthracene derivative with two hydroxy-methoxyphenyl groups attached to the 10th position of the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one typically involves the reaction of anthracene-9(10H)-one with 4-hydroxy-3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the anthracene ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to other bioactive anthracene derivatives.
Industry: Utilized in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of 10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 10,10-Bis(4-methoxyphenyl)anthracen-9-one
- 9,10-Bis(phenylethynyl)anthracene
- 9-(4-phenyl)anthracene
Uniqueness
10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other anthracene derivatives.
Propiedades
Número CAS |
76438-44-3 |
|---|---|
Fórmula molecular |
C30H26O5 |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
10,10-bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9-one |
InChI |
InChI=1S/C30H26O5/c1-34-27-15-19(11-13-25(27)31)17-30(18-20-12-14-26(32)28(16-20)35-2)23-9-5-3-7-21(23)29(33)22-8-4-6-10-24(22)30/h3-16,31-32H,17-18H2,1-2H3 |
Clave InChI |
FRSKFEQWPVNNEM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)CC5=CC(=C(C=C5)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




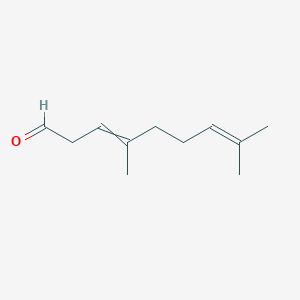
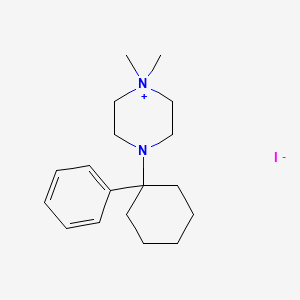

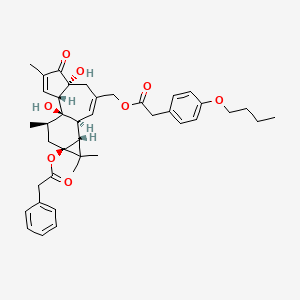
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)


![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
